molecular formula C10H13FN2 B6254194 (2R)-2-(4-fluorophenyl)piperazine CAS No. 1213496-32-2

(2R)-2-(4-fluorophenyl)piperazine

Katalognummer: B6254194
CAS-Nummer: 1213496-32-2
Molekulargewicht: 180.22 g/mol
InChI-Schlüssel: NZAKSEMIIIZYEM-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-(4-Fluorophenyl)piperazine is a chiral piperazine derivative featuring a 4-fluorophenyl substituent at the 2-position of the piperazine ring. Piperazine derivatives are widely studied for their affinity toward sigma receptors (σ1R/σ2R), dopamine transporters (DAT), serotonin transporters (SERT), and melanocortin receptors (MC4R). The 4-fluorophenyl group enhances lipophilicity and metabolic stability, making it a key pharmacophore in CNS-targeting agents .

Eigenschaften

CAS-Nummer

1213496-32-2

Molekularformel

C10H13FN2

Molekulargewicht

180.22 g/mol

IUPAC-Name

(2R)-2-(4-fluorophenyl)piperazine

InChI

InChI=1S/C10H13FN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2/t10-/m0/s1

InChI-Schlüssel

NZAKSEMIIIZYEM-JTQLQIEISA-N

Isomerische SMILES

C1CN[C@@H](CN1)C2=CC=C(C=C2)F

Kanonische SMILES

C1CNC(CN1)C2=CC=C(C=C2)F

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Ruthenium-Catalyzed Asymmetric Hydrogenation

A stereoselective route employs ruthenium complexes with chiral diphosphine ligands to hydrogenate 1,3,5-tricarbonyl precursors. For example, 7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid ethyl ester undergoes hydrogenation under mild conditions (25–50°C, 10–50 bar H₂) to yield the (R)-configured diol ester with >95% stereoselectivity. This method avoids costly chiral auxiliaries and low-temperature reductions, making it scalable for industrial applications.

Palladium-Catalyzed Tandem Allylic Substitution

Palladium-catalyzed asymmetric allylic amination of (Z)-1,4-bis(isopropoxycarbonyloxy)-2-butene (24) with 1,2-bis(benzylamino)ethane (16) in the presence of 2-(phosphinophenyl)pyridine (25) affords 1,4-dibenzyl-2-vinylpiperazine (26) in 88% yield and 86% ee. The reaction proceeds via a tandem allylic substitution mechanism, where the chiral ligand dictates the configuration at C2.

Enantioselective α-Chlorination and Cyclization

MacMillan’s Third-Generation Catalyst System

Jørgensen’s α-chlorination of aldehydes using MacMillan’s catalyst (14) and chloroquinone generates α-chloroaldehydes, which are oxidized to carboxylic acids (15) and subsequently cyclized with N,N′-dibenzylethylenediamine (16) to form 2-oxopiperazines (17). This four-step sequence achieves 70–75% overall yield and >90% ee for piperazinones, which can be reduced to (2R)-2-(4-fluorophenyl)piperazine.

Diastereoselective Hydroamination and Cyclization

Intramolecular Hydroamination of Aminoalkenes

Aminoalkenes derived from cyclic sulfamidates (35) undergo palladium-catalyzed hydroamination to form 2,6-disubstituted piperazines (33) with >20:1 diastereoselectivity. The reaction proceeds via a twist-boat transition state to minimize allylic strain, favoring the trans-diastereomer. This approach is adaptable to 4-fluorophenyl substituents by modifying the sulfamidate precursor.

Comparative Analysis of Methodologies

MethodYield (%)ee (%)Key AdvantagesLimitations
Tartaric Acid Resolution65.6N/ANo specialized catalysts requiredMulti-step, moderate efficiency
Ru-Catalyzed Hydrogenation>95>95High stereoselectivity, scalableRequires high-pressure H₂
Pd-Catalyzed Amination8886Tandem reaction, high eeSensitive to ligand choice
α-Chlorination/Cyclization70–75>90Modular, avoids chiral auxiliariesMulti-step synthesis

Analyse Chemischer Reaktionen

Salt Formation via Proton Transfer

The compound forms ionic salts through protonation with carboxylic acids, leading to hydrogen-bonded supramolecular networks. Key examples include:

  • Reaction with 2-fluorobenzoic acid : Forms a monohydrate salt with alternating R64(12)R_6^4(12) and R66(16)R_6^6(16) hydrogen-bonded rings .

  • Reaction with 2-bromobenzoic acid : Creates centrosymmetric four-ion aggregates linked by N—H⋯O bonds and C—H⋯π(arene) interactions .

  • Reaction with picric acid : Generates centrosymmetric aggregates with delocalized electronic effects in the phenolate anion .

Table 1: Salt Formation Reactions

Acid PartnerSalt StructureKey Interactions
2-Fluorobenzoic acidAlternating R64(12)R_6^4(12) and R66(16)R_6^6(16) ringsN—H⋯O, O—H⋯O
2-Bromobenzoic acidFour-ion aggregatesN—H⋯O, C—H⋯π
Picric acidDelocalized phenolate anionN—H⋯O, three-center bonds

Nucleophilic Substitution Reactions

The piperazine nitrogen undergoes SN2 reactions, enabling functionalization:

  • Reaction with TMSCN and disulfides : Produces 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles under base-induced conditions (e.g., Cs₂CO₃, EtOH, 100°C) .

    • Yield Optimization : Cs₂CO₃ outperforms K₂CO₃, Na₂CO₃, and BuOK in yield (90% vs. lower yields) .

    • Scope : Broad reactivity with disulfides (e.g., diphenyl disulfide, n-hexyl disulfide) and TMSCN .

Table 2: SN2 Reaction Conditions

BaseSolventTemperatureYield
Cs₂CO₃EtOH100°C90%
K₂CO₃EtOH100°CLower
Na₂CO₃EtOH100°CLower

Hydrolysis and Condensation Reactions

Used in pyridazinone derivatives:

  • Hydrolysis : 3-chloro-6-substituted pyridazine hydrolyzed in acetic acid to form pyridazinones .

  • Ethyl bromoacetate coupling : Forms ethyl 6-(piperazinyl)pyridazinone-2-yl-acetate, later converted to acetohydrazides .

Supramolecular Assembly

Reactions with tartaric acid or oxalic acid yield multidimensional networks:

  • Hydrogen oxalate : Forms (100) sheets via N—H⋯O, O—H⋯O, and C—H⋯π bonds .

  • Tartrate : Creates 3D frameworks with eight hydrogen bonds, including two- and three-center interactions .

Table 4: Supramolecular Networks

Acid PartnerAssembly DimensionalityKey Bonds
Oxalic acid2D sheetsN—H⋯O, O—H⋯O
Tartaric acid3D frameworkN—H⋯O, C—H⋯π

Key Findings

  • Salt diversity : Varying halobenzoic acids and picric acid yield distinct hydrogen-bonded motifs .

  • SN2 efficiency : Cs₂CO₃ in EtOH maximizes acetonitrile yield .

  • Therapeutic potential : Structural modifications enhance DAT affinity while mitigating hERG risks .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research has demonstrated that derivatives of piperazine, including those featuring the 4-fluorophenyl group, exhibit anticonvulsant properties. A study synthesized a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were evaluated for their anticonvulsant activity in animal models of epilepsy. The results indicated that specific compounds showed significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole, highlighting the potential of these derivatives as new antiepileptic drugs (AEDs) .

Dopamine Transporter Inhibition

Another notable application involves the development of atypical dopamine transporter (DAT) inhibitors. A compound structurally related to (2R)-2-(4-fluorophenyl)piperazine was tested for its ability to reduce the reinforcing effects of psychostimulants like cocaine and methamphetamine in preclinical models. The findings suggested that modifications to the piperazine scaffold could enhance DAT affinity while maintaining metabolic stability, indicating a pathway for developing medications for psychostimulant use disorder .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of piperazine derivatives is crucial for optimizing their pharmacological profiles. SAR studies have shown that modifications to the piperazine ring and substituents can significantly influence binding affinities at various receptors, including DAT and serotonin transporters. For instance, one study identified a derivative with improved DAT affinity and acceptable hERG/DAT affinity ratios, suggesting reduced risk for cardiac side effects .

Synthesis Techniques

The synthesis of (2R)-2-(4-fluorophenyl)piperazine and its analogs typically involves several chemical strategies:

  • Alkylation Reactions : Piperazine derivatives can be synthesized through alkylation of piperazine with various electrophiles.
  • Amidation : Modifications such as amidation at the terminal nitrogen have been explored to enhance pharmacological properties.
  • Oxidative Modifications : Oxidation of alcohol moieties in the piperazine structure can lead to improved metabolic stability .

Anticonvulsant Screening Project

In a comprehensive screening project, several piperazine derivatives were tested for their protective effects against induced seizures in mice. The study highlighted specific compounds that provided significant protection without causing motor impairment, paving the way for further development as potential AEDs .

Psychostimulant Abuse Models

In studies focused on psychostimulant abuse, a series of modified piperazines were evaluated for their ability to mitigate the effects of cocaine and methamphetamine. The promising results from these evaluations indicate that further exploration could yield effective treatments for substance use disorders .

Wirkmechanismus

The mechanism of action of (2R)-2-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group can enhance binding affinity and selectivity, while the piperazine ring can modulate the compound’s pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Sigma Receptor Ligands

CM572 (N-(4-Fluorophenyl)piperazine derivative)
  • Structure : Contains a 1,3-benzoxazol-2(3H)-one scaffold with a 6-isothiocyanate group and N-(4-fluorophenyl)piperazine.
  • Activity : Exhibits σ2R selectivity (σ1Ki/σ2Ki = 685) due to steric and electronic effects of the isothiocyanate group.
  • Comparison : The absence of a benzoxazolone scaffold in (2R)-2-(4-fluorophenyl)piperazine likely reduces σ2R affinity but may improve metabolic stability .
Benzimidazolone Derivatives
  • Structure : Incorporates 1-(4-fluorophenyl)piperazine with benzimidazolone and alkyl substituents (e.g., n-propyl, n-pentyl).
  • Activity : n-Propyl analogs show σ2R Ki = 12 nM and >100-fold selectivity over σ1R.
  • Comparison : (2R)-2-(4-Fluorophenyl)piperazine lacks the benzimidazolone ring, which is critical for σ2R selectivity in these analogs .
Compound σ1R Ki (nM) σ2R Ki (nM) Selectivity (σ1/σ2)
CM572 4,800 7 685
Benzimidazolone (n-Pr) 2,300 12 192
(2R)-2-(4-FPh)Piperazine* N/A N/A N/A (Predicted lower σ2 affinity)

*Data inferred from structural analogs.

Dopamine and Serotonin Transporter Ligands

GBR 12909 Analogs
  • Structure : 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine derivatives.
  • Activity : Hydroxylated analogs (e.g., compound 6) show DAT Ki = 1.2 nM and SERT Ki = 220 nM. Stereochemistry (S vs. R) critically affects DAT/SERT selectivity .
Cocaine Analogs
  • Structure : 1-(2-[Bis(4-FPh)methoxy]ethyl)-4-(3-phenylpropyl)piperazine.
  • Activity : Maintains self-administration in primates (ED50 = 0.03–1.0 mg/kg), comparable to cocaine.
  • Comparison : The absence of the phenylpropyl chain in (2R)-2-(4-FPh)piperazine likely diminishes cocaine-like reinforcing effects .

Melanocortin Receptor Antagonists

MCL 0129 (Analog 27)
  • Structure : 1-[(S)-2-(4-FPh)-2-(4-isopropylpiperidin-1-yl)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine.
  • Activity : Potent MC4R antagonist (Ki < 10 nM) with anti-depressant effects.
  • Comparison : (2R)-2-(4-FPh)piperazine lacks the extended alkyl and naphthyl groups required for MC4R antagonism .
Flunarizine Metabolites
  • Structure : 1-[Bis(4-FPh)methyl]-4-(3-phenyl-2-propenyl)piperazine.
  • Metabolism: Oxidized to 4,4'-difluorobenzophenone (M-3) via cytochrome P450.
  • Comparison : The absence of a propenyl group in (2R)-2-(4-FPh)piperazine may reduce susceptibility to oxidative metabolism .
Thiazole-Piperazine Derivatives
  • Structure : 1-Methylsulfonyl-4-[2-(4-FPh-thiazol-2-yl)hydrazinylidene]piperazine.
  • Synthesis : Involves condensation of thiosemicarbazide with aldehydes.
  • Comparison : (2R)-2-(4-FPh)piperazine’s synthesis likely follows simpler routes, avoiding complex heterocyclic couplings .

Key Findings and Implications

  • Stereochemistry Matters : The R-configuration in (2R)-2-(4-FPh)piperazine may enhance selectivity for specific receptors compared to racemic mixtures or S-enantiomers, as seen in GBR analogs .
  • Substituent Effects : Bulky groups (e.g., benzimidazolone, isothiocyanate) improve σ2R/DAT affinity but complicate synthesis and pharmacokinetics.
  • Therapeutic Potential: Simpler analogs like (2R)-2-(4-FPh)piperazine may serve as scaffolds for developing CNS agents with reduced off-target effects.

Biologische Aktivität

(2R)-2-(4-fluorophenyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Structural Characteristics

The synthesis of (2R)-2-(4-fluorophenyl)piperazine involves the reaction of piperazine with 4-fluorobenzaldehyde, typically yielding high purity and yield. The introduction of the fluorine atom is crucial for enhancing the compound's biological activity by increasing lipophilicity and metabolic stability.

2.1 Anticonvulsant Activity

Research indicates that the compound exhibits anticonvulsant properties. A study synthesized various derivatives of piperazine, including those with a fluorinated phenyl group, and evaluated their efficacy against seizures in animal models. The results showed that certain derivatives demonstrated significant protection in maximal electroshock (MES) tests, suggesting potential therapeutic applications for epilepsy treatment .

CompoundDose (mg/kg)MES ProtectionTime Interval
19300Yes0.5 h
20100Yes4 h
24100Yes0.5 h

2.2 Monoamine Oxidase Inhibition

The compound has also been evaluated for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative disorders such as Alzheimer's disease. Derivatives containing the (4-fluorophenyl)piperazine moiety were found to exhibit potent inhibitory activity, with IC50 values as low as 0.013 µM for some analogs . This suggests that these compounds could serve as lead candidates for developing treatments for neurological conditions.

3. Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of the fluorine atom in enhancing both lipophilicity and biological activity. For instance, the presence of fluorine was shown to improve binding affinity to target receptors and increase metabolic stability due to the strength of the C-F bond . Modifications to the piperazine scaffold, such as substituting different aryl groups, have been systematically analyzed to optimize their pharmacological profiles.

4.1 Case Study on Anticonvulsant Activity

In a controlled study, various piperazine derivatives were tested for their anticonvulsant effects using standardized animal models. The findings indicated that compounds with higher lipophilicity tended to exhibit delayed but prolonged anticonvulsant action, emphasizing the role of molecular properties in determining pharmacological outcomes .

4.2 Neuroprotective Effects

Another study explored the neuroprotective effects of (2R)-2-(4-fluorophenyl)piperazine against oxidative stress-induced neuronal damage in vitro. The results demonstrated that this compound could significantly reduce cell death in neuronal cell lines exposed to oxidative agents, suggesting potential applications in neuroprotection .

5. Conclusion and Future Directions

The biological activity of (2R)-2-(4-fluorophenyl)piperazine presents promising avenues for therapeutic development, particularly in treating neurological disorders and seizure management. Future research should focus on further elucidating its mechanisms of action, optimizing its pharmacokinetic properties, and exploring its potential in clinical settings.

Q & A

Q. What are the validated synthetic routes for (2R)-2-(4-fluorophenyl)piperazine, and how can enantiomeric purity be optimized?

The synthesis typically involves asymmetric catalysis or chiral resolution. For example, intermediates like (R)-1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[2-(tert-butyloxycarbonylamino)-3-phenylpropyl]piperazine can be synthesized using N-t-Boc-D-phenylalanine, achieving >80% yield via optimized coupling conditions . Enantiomeric purity is assessed using chiral HPLC or polarimetry, with GC-MS (e.g., HP1-MS column, He carrier gas) confirming structural integrity .

Q. Which analytical techniques are most reliable for characterizing (2R)-2-(4-fluorophenyl)piperazine?

Key methods include:

  • GC-MS : HP1-MS column (30 m × 0.25 mm), He flow rate 1.2 mL/min, EI source (70 eV), scan range m/z 50–550 .
  • HPLC-TOF : Zorbax Eclipse XDB-C18 column, 0.1% formic acid/mobile phase gradient, Agilent Jet Stream ESI for ionization .
  • FTIR-ATR : Scan range 4000–400 cm⁻¹, resolution 4 cm⁻¹, to confirm functional groups (e.g., C-F stretch at ~1220 cm⁻¹) .

Q. How can researchers assess the stability and storage conditions of (2R)-2-(4-fluorophenyl)piperazine?

Stability studies recommend storage at -20°C in airtight containers, with UV/Vis monitoring (λmax 264 nm) to detect degradation. Batch-specific certificates of analysis (CoA) should verify purity ≥98% over ≥5 years under these conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for (2R)-2-(4-fluorophenyl)piperazine analogs?

Discrepancies often arise from structural isomerism or assay conditions. For example, 1-(2-fluorophenyl)piperazine derivatives show variable antimicrobial activity depending on substituent positioning (para vs. ortho) . Methodological standardization—e.g., using identical cell lines (e.g., HEK-293 for transporter assays) and controls—is critical. Meta-analyses of logP, pKa, and steric parameters (e.g., TPSA) can reconcile divergent results .

Q. How can structure-activity relationship (SAR) studies be designed for piperazine derivatives targeting dopamine/serotonin transporters?

  • Core modifications : Introduce substituents at the piperazine nitrogen or phenyl ring (e.g., 3-trifluoromethyl or 4-nitro groups) to modulate affinity .
  • Assay design : Use radiolabeled ligands (e.g., [³H]paroxetine for serotonin transporters) in competitive binding assays.
  • Computational modeling : Density functional theory (DFT) to predict binding conformations and molecular docking against crystallographic transporter models (e.g., PDB: 6DZZ) .

Q. What methodologies are recommended for studying the metabolic pathways of (2R)-2-(4-fluorophenyl)piperazine in preclinical models?

  • In vitro metabolism : Incubate with liver microsomes (e.g., Dark Agouti rats) and monitor oxidative metabolites via LC-MS/MS. Key phase I metabolites include hydroxylated or N-dealkylated derivatives .
  • Isotope tracing : Use ¹⁸O-labeled H2O or ¹³C-glucose to track metabolic flux in hepatocyte cultures .

Q. How can researchers address challenges in resolving enantiomeric impurities during scale-up synthesis?

  • Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases.
  • Kinetic resolution : Optimize reaction temperature (e.g., -20°C to suppress racemization) and catalyst loading (e.g., 5 mol% BINAP-Ru) .
  • Quality control : NMR (¹⁹F for fluorine environment) and circular dichroism (CD) spectroscopy to detect ≤0.5% impurities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.